(1E,4Z)-germacrene B

CAS No.:

Cat. No.: VC1902166

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24 |

|---|---|

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (1E,5Z)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene |

| Standard InChI | InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9- |

| Standard InChI Key | GXEGJTGWYVZSNR-JEKCHIPQSA-N |

| Isomeric SMILES | C/C/1=C\CC/C(=C\CC(=C(C)C)CC1)/C |

| Canonical SMILES | CC1=CCCC(=CCC(=C(C)C)CC1)C |

Introduction

Chemical Structure and Fundamental Properties

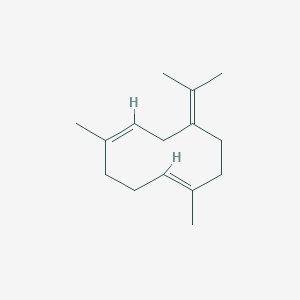

(1E,4Z)-Germacrene B belongs to the class of organic compounds known as germacrane sesquiterpenoids, characterized by a cyclodecane ring substituted with specific functional groups. Its structure features a ten-membered ring with three double bonds, including distinct stereochemical configurations at positions 1(10) and 4 that define this specific isomer.

Basic Chemical Information

The compound has a defined chemical identity with specific physicochemical properties that distinguish it from other terpenes:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (1E,5Z)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene |

| InChI Key | GXEGJTGWYVZSNR-JEKCHIPQSA-N |

| CAS Number | Not specifically assigned to this isomer |

| Exact Mass | 204.187800766 Da |

| XLogP3-AA | 4.1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 0 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 0 Ų |

The compound exhibits distinctive hydrophobic characteristics, as evidenced by its LogP value of 4.1, indicating poor water solubility and high lipophilicity . This property is consistent with its role as a plant secondary metabolite typically found in essential oils and other non-polar plant extracts.

Structural Features and Nomenclature

The (1E,4Z) designation in germacrene B refers specifically to the stereochemical arrangement around two of its double bonds. The E configuration at position 1 and Z configuration at position 4 create a specific three-dimensional arrangement that influences the compound's reactivity and biological activity .

Several synonyms are used in the scientific literature to refer to this compound:

-

(1E,4Z)-germacrene B

-

(1E,5Z)-8-isopropylidene-1,5-dimethylcyclodeca-1,5-diene

-

(1E,4Z)-germacra-1(10),4,7(11)-triene

-

(1E,5Z)-1,5-dimethyl-8-(propan-2-ylidene)cyclodeca-1,5-diene

Stereochemistry and Conformational Analysis

Stereoisomerism

Germacrene B exists in different stereoisomeric forms, with (1E,4Z)-germacrene B being a specific geometric isomer. Another important isomer is (1Z,4Z)-germacrene B, which differs in the configuration at position 1 . These stereochemical differences significantly impact the compound's physical properties, reactivity, and biological activity.

Conformational Dynamics

An interesting characteristic of (1E,4Z)-germacrene B is its conformational flexibility. Based on molecular mechanics calculations, four conformers (designated as 1a–1d in the literature) have been identified, with 1a being the most thermodynamically stable . Unlike some similar compounds, (1E,4Z)-germacrene B shows a defined set of fifteen sharp signals in its ¹³C NMR spectrum, indicating that interconversion between these conformers is a rapid process at room temperature .

This conformational behavior contrasts with that of related compounds such as germacrene A and hedycaryol, which display strong line broadening in their NMR spectra due to slower interconversion between conformers . The lower energy barrier between conformers of (1E,4Z)-germacrene B suggests a more flexible molecular structure.

Planar Chirality

A particularly notable feature of (1E,4Z)-germacrene B is its planar chirality. Research involving Sharpless epoxidation of 15-hydroxygermacrene B (a derivative) revealed that the recovered starting material was racemic, indicating rapid interconversion between enantiomers at room temperature . This finding suggests that the enantiomers of (1E,4Z)-germacrene B itself likely undergo fast interconversion, contributing to its dynamic structural nature .

Biosynthetic Pathways and Role in Terpene Synthesis

Formation from Farnesyl Diphosphate

(1E,4Z)-Germacrene B occupies a pivotal position in sesquiterpene biosynthesis pathways. It is derived from farnesyl diphosphate (FPP), the universal precursor of sesquiterpenes, through specific enzymatic cyclization reactions .

The biosynthesis typically follows a cascade beginning with the ionization of FPP to form an allylic cation, followed by a 1,10-cyclization to generate a germacradienyl cation. The (1E,4Z) stereochemistry is established during this initial cyclization process, which is catalyzed by specialized terpene cyclases .

Role as a Biosynthetic Intermediate

As a key intermediate, (1E,4Z)-germacrene B serves as a precursor for various classes of sesquiterpenes, particularly eudesmanes and guaianes . Its central position in these pathways makes it a branch point from which multiple structural skeletons can be derived.

The transformation from (1E,4Z)-germacrene B to other sesquiterpenes typically proceeds through reprotonation at different positions (C-1, C-4, or C-10), followed by various cyclization patterns. This versatility explains the compound's importance in generating terpene structural diversity in plants .

Enzymatic Production

Several enzymes can produce (1E,4Z)-germacrene B as either a major or minor product. Research has identified certain enzyme variants, particularly those derived from selina-4(15)-7(11)-diene synthase (SdS), that can efficiently produce this compound. Specific mutations in SdS, including D83E, E159D, and W304L variants, have been reported to shift the product spectrum toward (1E,4Z)-germacrene B as the main product .

Chemical Reactivity

(1E,4Z)-Germacrene B displays diverse chemical reactivity patterns that contribute to its role in generating various sesquiterpene structures:

Thermal Reactions

At elevated temperatures (above 120°C), (1E,4Z)-germacrene B readily undergoes Cope rearrangement to form γ-elemene. This -sigmatropic rearrangement represents an important thermal transformation pathway for this compound . The Cope rearrangement explains why γ-elemene is often detected in plant samples that contain germacrene B, particularly after heat treatment during extraction or analysis processes .

Metal-Catalyzed Reactions

The reaction of (1E,4Z)-germacrene B with bis(benzonitrile) palladium chloride generates a palladium chloride complex of γ-elemene, from which γ-elemene can be liberated by treatment with dimethyl sulfoxide. This reactivity with transition metals provides potential synthetic pathways for the transformation of germacrenes into elemene-type compounds .

Acid-Catalyzed Cyclizations

Upon protonation under acidic conditions, (1E,4Z)-germacrene B can undergo various cyclization reactions to form different sesquiterpene skeletons:

-

Reprotonation at C-1 and subsequent cyclization leads to eudesmane structures via cationic intermediate I

-

Reprotonation at C-4 can form different intermediates leading to various skeletal types

-

Reprotonation at C-10 and cyclization to intermediate L represents a potential pathway to guaiane structures

These acid-catalyzed reactions are particularly significant as they mimic proposed biosynthetic pathways and provide insights into how structural diversity is generated in terpene natural products.

Photochemical Transformations

(1E,4Z)-Germacrene B can undergo photochemical transformations, including E/Z isomerization and [2+2] cycloaddition reactions. These photochemical pathways can lead to various products, including compounds formed through biradical mechanisms .

Natural Occurrence and Distribution

Plant Sources

(1E,4Z)-Germacrene B has been identified in several plant species, contributing to their characteristic essential oil compositions:

| Plant Species | Family | Plant Part | Additional Notes |

|---|---|---|---|

| Satureja cuneifolia | Lamiaceae | Aerial parts | Mediterranean aromatic herb |

| Lonicera japonica | Caprifoliaceae | Flowers | Commonly known as Japanese honeysuckle |

| Ocimum kilimandscharicum | Lamiaceae | Leaves | African basil species |

The presence of (1E,4Z)-germacrene B in plant essential oils often correlates with specific biological activities, including antimicrobial and insecticidal properties .

Microbial Sources

While the (1E,4Z) isomer has been primarily reported from plant sources, the related (1Z,4Z)-germacrene B isomer has been detected in certain microorganisms, notably in Aspergillus candidus . This suggests that different stereoisomers of germacrene B may be preferentially produced by different organisms through specialized biosynthetic pathways.

Analytical Characteristics

NMR Spectroscopic Properties

The NMR spectral data of (1E,4Z)-germacrene B provide valuable information for its identification and structural elucidation. Unlike some related germacrene compounds that show line broadening in their NMR spectra, (1E,4Z)-germacrene B typically displays sharp, well-defined signals .

The compound shows fifteen distinct carbon signals in its ¹³C NMR spectrum, consistent with its molecular formula. The sharpness of these signals indicates rapid interconversion between conformers at room temperature, in contrast to the behavior observed for germacrene A and hedycaryol .

Comparison with Other Germacrene Compounds

(1E,4Z)-Germacrene B exhibits distinct properties compared to other germacrene compounds. While it shares the basic germacrane skeleton with compounds like germacrene A, germacrene D, and germacrene C, its specific stereochemistry results in unique conformational behavior and reactivity patterns.

Unlike germacrene A and hedycaryol, which show significant line broadening in their NMR spectra due to slower conformational interconversion, (1E,4Z)-germacrene B displays sharp NMR signals, indicating more rapid conformational changes .

The different stereoisomer (1Z,4Z)-germacrene B (CID 6370843) has been reported in different biological sources and may exhibit distinct biological activities compared to the (1E,4Z) isomer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume